![molecular formula C10H11Cl2NO4S B2528806 Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate CAS No. 286436-13-3](/img/structure/B2528806.png)
Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfonyl acetate compounds involves base-catalyzed reactions. For instance, ethyl glyoxylate N-tosylhydrazone serves as an excellent sulfonyl anion surrogate in the DBU-catalyzed conjugate addition reaction with enones and enals, leading to the synthesis of functionalized sulfones with high yield and chemoselectivity . This suggests that similar base-catalyzed conditions could be applied to synthesize compounds like ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate.
Molecular Structure Analysis
The molecular structure of sulfonyl acetate compounds can be influenced by the substituents on the aromatic ring. For example, the electronic influence of the thienyl sulfur atom on the oligomerization of ethylene by cobalt(II) 6-(thienyl)-2-(imino)pyridine catalysis indicates that the position of the sulfur atom affects the catalytic activity . This implies that the dichloropyridinyl group in ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate could similarly influence its reactivity and interactions.
Chemical Reactions Analysis
The chemical reactions involving sulfonyl acetate compounds can be quite diverse. Ethyl (tributylstannyl)acetate, for example, adds chemoselectively to acylpyridinium salts to yield dihydropyridines, which are precursors for various N-heterocycles . This indicates that ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate might also participate in nucleophilic addition reactions with electrophilic centers.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl acetate compounds can be deduced from their biological activity. A series of methylsulfonyl and sulfamoyl acetamides and ethyl acetates have been synthesized and evaluated as COX-2 inhibitors, showing good activity and selectivity . This suggests that the sulfonyl acetate moiety is important for biological activity and could affect the solubility, stability, and overall physicochemical profile of these compounds.
Applications De Recherche Scientifique
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways
This study elucidates the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity, highlighting the complexity of chemical interactions and the potential for diverse applications in analyzing antioxidant capacity in various compounds (Ilyasov et al., 2020).
Process Parameters of Various Process Intensification Techniques for Ethyl Acetate Production
A review focusing on the ethyl acetate production process, discussing the advantages of different process intensification techniques over traditional processes. This provides insights into the production and application of esters, which may have relevance in understanding the synthesis and applications of complex esters like "Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate" (Patil & Gnanasundaram, 2020).
Sulfonamides: A Patent Review
The article presents a comprehensive review of sulfonamides, a class of compounds that share a common functional group with the compound . This review may offer insights into the medicinal and pharmaceutical applications of sulfonamides, potentially informing the utility of related compounds (Carta, Scozzafava, & Supuran, 2012).
Analytical Methods Used in Determining Antioxidant Activity
This review critically presents important tests used to determine the antioxidant activity of compounds, providing a foundation for understanding how complex compounds might be analyzed for their antioxidant properties (Munteanu & Apetrei, 2021).
Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater
Summarizes the current knowledge on the biodegradation and fate of ETBE, a compound with structural elements that might share chemical behavior patterns with "Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate" in environmental settings (Thornton et al., 2020).
Propriétés
IUPAC Name |
ethyl 2-[(2,6-dichloropyridin-4-yl)methylsulfonyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S/c1-2-17-10(14)6-18(15,16)5-7-3-8(11)13-9(12)4-7/h3-4H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXUIBFZMWWYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)CC1=CC(=NC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2528726.png)


![2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2528730.png)


![N-[2-(dimethylamino)-2-phenylethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2528735.png)
![3-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2528738.png)

![1-(4-bromophenyl)-5-(3-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2528742.png)

![Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate](/img/structure/B2528744.png)